4-(Benzyliminomethyl)benzene-1,2-diol
Overview
Description
4-(Benzyliminomethyl)benzene-1,2-diol is an organic compound that belongs to the class of dihydroxybenzenes, also known as benzenediols. This compound features a benzene ring substituted with two hydroxyl groups at the 1 and 2 positions, and a benzyliminomethyl group at the 4 position. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyliminomethyl)benzene-1,2-diol typically involves the following steps:
Formation of the Benzyliminomethyl Group: This step involves the reaction of benzylamine with formaldehyde to form the benzyliminomethyl group.
Substitution on the Benzene Ring: The benzyliminomethyl group is then introduced onto the benzene ring through electrophilic aromatic substitution. This reaction is facilitated by the presence of a catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyliminomethyl)benzene-1,2-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The benzyliminomethyl group can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to facilitate substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted benzenes depending on the reagent used
Scientific Research Applications
4-(Benzyliminomethyl)benzene-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Benzyliminomethyl)benzene-1,2-diol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence oxidative stress pathways by acting as an antioxidant, thereby protecting cells from damage.
Comparison with Similar Compounds
4-(Benzyliminomethyl)benzene-1,2-diol can be compared with other similar compounds, such as:
Catechol (1,2-dihydroxybenzene): Similar in structure but lacks the benzyliminomethyl group.
Resorcinol (1,3-dihydroxybenzene): Differs in the position of the hydroxyl groups.
Hydroquinone (1,4-dihydroxybenzene): Also differs in the position of the hydroxyl groups.
Uniqueness
The presence of the benzyliminomethyl group in this compound imparts unique chemical properties, such as increased reactivity and potential biological activity, distinguishing it from other dihydroxybenzenes.
Properties
IUPAC Name |
4-(benzyliminomethyl)benzene-1,2-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c16-13-7-6-12(8-14(13)17)10-15-9-11-4-2-1-3-5-11/h1-8,10,16-17H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYSIMHYPVATDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN=CC2=CC(=C(C=C2)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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